4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline
Description
4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a trimethoxyphenylmethyl group attached to the nitrogen atom of the aniline ring
Properties
IUPAC Name |
4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-11-7-13(18)5-6-14(11)19-10-12-8-16(21-3)17(22-4)9-15(12)20-2/h5-9,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRSGEIYFYOOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline typically involves the following steps:
N-alkylation: The brominated product is then subjected to N-alkylation with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields a methoxy-substituted aniline.
Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines or other reduced forms of the compound.
Scientific Research Applications
4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethoxyphenylmethyl group can enhance binding affinity to certain molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromotoluene: Similar structure but lacks the trimethoxyphenylmethyl group.
4-Bromo-o-toluidine: Another related compound with a similar core structure.
Uniqueness
4-bromo-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]aniline is unique due to the presence of the trimethoxyphenylmethyl group, which can significantly alter its chemical and biological properties compared to simpler aniline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
